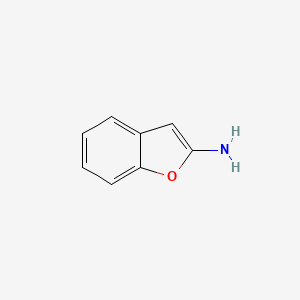

Benzofuran-2-amine

Description

Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Chemical Science

The benzofuran scaffold, a heterocyclic motif formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in chemical science. researchgate.net Its prevalence in a vast array of natural products and synthetic compounds underscores its significance. nih.govacs.org Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govtaylorandfrancis.comnih.gov This broad pharmacological profile has established the benzofuran nucleus as a critical pharmacophore in drug discovery and development. rsc.orguq.edu.au Many clinically approved drugs, such as the antiarrhythmic agent amiodarone and the antidepressant vilazodone, incorporate the benzofuran core, highlighting its therapeutic relevance. nih.govmdpi.com The versatility of the benzofuran ring system also allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for screening and optimization in medicinal chemistry. nih.gov

Historical Development of Benzofuran Chemistry and Early Research

The history of benzofuran chemistry dates back to the 19th century. The first synthesis of the parent compound, benzofuran (also known as coumarone), is credited to Perkin in 1870, who prepared it from coumarin. Early research primarily focused on the isolation and characterization of naturally occurring benzofuran derivatives. The structural elucidation of these compounds laid the groundwork for understanding their chemical properties and potential applications. Over the years, numerous synthetic methodologies have been developed to construct the benzofuran ring system. nih.govorganic-chemistry.org These methods range from classical acid-catalyzed cyclizations to more modern transition-metal-catalyzed reactions, such as Sonogashira and Heck-type cyclizations. nih.gov The continuous evolution of synthetic strategies has provided chemists with powerful tools to access a wide variety of substituted benzofurans with greater efficiency and control.

Unique Characteristics and Research Interest in Benzofuran-2-amine Derivatives

Among the various classes of benzofuran derivatives, this compound and its analogues have emerged as compounds of particular interest due to their unique structural features and biological activities. The presence of an amino group at the 2-position of the benzofuran ring system imparts distinct chemical reactivity and allows for a diverse range of chemical transformations. These compounds have been shown to possess significant biological potential, including antifungal, anticancer, and P-glycoprotein inhibitory activities. nih.govresearchgate.net The ability of certain 2-aminobenzofuran derivatives to modulate multidrug resistance in cancer cells has opened up new avenues for the development of novel therapeutic agents. researchgate.netnih.gov The structural versatility of this scaffold allows for the fine-tuning of its pharmacological properties through the introduction of various substituents, making it an attractive target for medicinal chemists. nih.gov

Overview of Research Areas and Contributions to Chemical Biology and Material Science

The research landscape for this compound derivatives is multifaceted, with significant contributions to both chemical biology and material science. In the realm of chemical biology, these compounds are being explored as potential therapeutic agents for a variety of diseases. researchgate.net For instance, novel 2-aminobenzofuran derivatives have been synthesized and evaluated as potent P-glycoprotein inhibitors, which could help overcome multidrug resistance in cancer chemotherapy. nih.gov Their potential as tubulin polymerization inhibitors is also an active area of investigation for the development of new anticancer drugs. nih.gov

Beyond their medicinal applications, this compound derivatives are also finding utility in material science. The inherent electronic properties of the benzofuran ring system, coupled with the functional versatility of the amino group, make these compounds promising building blocks for the synthesis of novel organic materials. Research is ongoing to explore their potential in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tailor the photophysical and electronic properties of these molecules through chemical synthesis is a key driver of their application in this field.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139266-08-3 | chemicalbook.com |

| Melting Point | 94 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 259.8±13.0 °C (Predicted) | chemicalbook.com |

| Density | 1.225±0.06 g/cm3 (Predicted) | chemicalbook.com |

Table 2: Spectroscopic Data of a this compound Derivative

Derivative: 3-Phenyl-N-(p-tolyl)this compound

| Spectroscopic Technique | Data | Reference |

| Infrared (IR) | 3380, 2925, 1608, 1517, 1384, 1196, 1071 cm⁻¹ | nih.gov |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.69–7.56 (m, 3H), 7.52–7.42 (m, 3H), 7.33 (t, J = 7.4 Hz) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZZTHJMXZSGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619041 | |

| Record name | 1-Benzofuran-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139266-08-3 | |

| Record name | 1-Benzofuran-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzofuran 2 Amine and Its Derivatives

Classical and Contemporary Approaches to Benzofuran (B130515) Core Construction

The synthesis of the benzofuran ring system has been a subject of extensive research, leading to a variety of methods ranging from classical name reactions to modern transition-metal-catalyzed processes. jocpr.comnumberanalytics.com

Cyclization Reactions in Benzofuran Synthesis

Intramolecular cyclization is a fundamental and widely employed strategy for constructing the benzofuran core. These reactions typically involve the formation of the oxygen-containing heterocyclic ring from a suitably substituted aromatic precursor.

One of the earliest methods is the Perkin synthesis, which involves the cyclization of coumarin. jocpr.com More contemporary approaches often utilize o-hydroxyaryl precursors. For instance, the acid-catalyzed cyclization of o-alkynylphenols can yield benzofurans. numberanalytics.com Similarly, the cyclization of acetal (B89532) substrates under acidic conditions, such as with polyphosphoric acid (PPA), is another route, though it may result in a mixture of regioisomers. wuxiapptec.com The mechanism involves protonation, elimination of methanol (B129727) to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring. wuxiapptec.com

Other notable cyclization strategies include:

Dehydrative C-H Alkenylation and Annulation: A cationic Ruthenium-H complex can catalyze the reaction of phenols with diols, producing benzofuran derivatives through the liberation of water as the only byproduct. organic-chemistry.org

Electrophilic Cyclization: The reaction of o-anisole- and o-thioanisole-substituted ynamides with electrophiles like I2, NBS, and NCS can produce 3-halogenated 2-amidobenzofurans. organic-chemistry.org An environmentally friendly method uses dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) as an electrophile to induce the cyclization of o-alkynyl anisoles, yielding 2,3-disubstituted benzofurans under ambient conditions. bohrium.com

Radical Cyclization: This method provides another avenue for the synthesis of benzofuran derivatives. mdpi.com

Cross-Coupling Strategies for Benzofuran Ring Formation

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex organic molecules, including benzofurans. These methods offer high efficiency and functional group tolerance. numberanalytics.com

Palladium-catalyzed reactions are particularly prominent. The Sonogashira coupling of o-halophenols with terminal alkynes, followed by a 5-endo-dig cyclization, is a widely used method for preparing 2-substituted benzofurans. scielo.br This can be performed in a one-pot synthesis using palladium nanoparticles under ambient conditions. organic-chemistry.org Copper iodide is often used as a co-catalyst in these reactions. acs.org

Other cross-coupling strategies include:

Suzuki-Miyaura Coupling: A one-pot synthesis of disubstituted benzofurans can be achieved through an ortho-selective Sonogashira coupling of dichlorophenols and terminal alkynes, followed by cyclization and a Suzuki-Miyaura coupling. organic-chemistry.org

Negishi Cross-Coupling: A one-pot procedure for synthesizing benzofuropyridines and dibenzofurans involves a directed ortho-lithiation, zincation, Negishi cross-coupling with 2-bromophenyl acetates, and subsequent intramolecular SNAr reaction. acs.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be used for the intramolecular nucleophilic addition of aryl halides to aryl ketones to form benzofuran derivatives. organic-chemistry.org Alkyl Grignard reagents can also be coupled with 2-methylsulfanylbenzofurans using a nickel catalyst. organic-chemistry.org

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for benzofuran synthesis. These reactions combine multiple synthetic steps into a single operation without isolating intermediates. nih.gov

A notable example is a one-pot, three-component reaction of o-iodophenols, in situ generated allenes, and dichloromethane (B109758), catalyzed by copper, to synthesize 2-vinylbenzofurans. acs.org Another efficient one-pot strategy involves reacting substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) in the presence of copper bromide to yield amino-substituted benzofurans. acs.org

MCRs offer a powerful approach to creating molecular diversity. For instance, a one-pot, three-component reaction of cyclohexylisocyanide, aldehydes, and dimedone or 1,3-cyclohexanedione (B196179) can efficiently produce 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones. dergipark.org.tr A five-component reaction involving a Ugi-azide reaction coupled with an intramolecular Pd/Cu-catalyzed cyclization has been used to synthesize tetrazole-benzofuran hybrids. rsc.org

Targeted Synthesis of Benzofuran-2-amine Scaffold

While general methods for benzofuran synthesis are well-established, the targeted synthesis of this compound presents specific challenges and has led to the development of specialized synthetic routes.

Multi-Step Approaches from Precursors

The synthesis of this compound often begins with a pre-formed benzofuran ring or a precursor that is later converted to the desired product. A common multi-step approach starts from benzofuran precursors, followed by cyclization with amine-containing intermediates. For example, 2-acetylbenzofuran (B162037) can be condensed with malononitrile, followed by reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) and subsequent condensation with various primary amines to yield substituted nicotinonitriles attached to the benzofuran core. tandfonline.com

Another multi-step strategy involves the synthesis of 2-aryl-5-formyl-1-benzofuran from 2-hydroxyacetophenone (B1195853) through a series of reactions including protection of the hydroxyl group, conversion to an oxime, and subsequent cyclization. jocpr.com

Palladium-Catalyzed Synthetic Routes for 2-Aminobenzofurans

Palladium catalysis has proven to be a valuable tool for the direct synthesis of 2-aminobenzofurans. One such method is the palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters. nih.gov This reaction, using a catalytic amount of Pd(OAc)2, PCy3, and Zn, provides 3-acyl-2-aminobenzofuran derivatives in good to excellent yields. rsc.orgdntb.gov.ua

A novel approach involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides, mediated by Sc(OTf)3, to produce 2-aminobenzofurans in high yields under mild conditions. nih.gov While several methods exist, the development of new, efficient, and versatile strategies for accessing structurally diverse 2-aminobenzofurans remains an active area of research. nih.gov

Sc(OTf)₃-Mediated Cycloaddition Reactions

Scandium(III) triflate (Sc(OTf)₃) has emerged as a potent Lewis acid catalyst for the synthesis of this compound derivatives. A notable application involves the [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs). mdpi.comnih.gov This method provides a direct and efficient route to 2-aminobenzofurans in good yields, reaching up to 93%. mdpi.com The reaction proceeds under mild conditions and was the first to utilize o-QMs for the construction of the benzofuran core. mdpi.com

The process is initiated by the Sc(OTf)₃-mediated formation of o-QMs from o-hydroxybenzhydryl alcohols. mdpi.comnih.gov These highly reactive intermediates then undergo a formal [4+1] cycloaddition with various isocyanides. mdpi.com The reaction tolerates a range of substituents on both the phenol (B47542) and the isocyanide components. nih.gov For instance, electron-donating and electron-withdrawing groups on the phenol ring are well-tolerated, affording the desired products in good yields. nih.gov Similarly, a variety of aryl and alkyl isocyanides can be employed, enriching the structural diversity of the resulting 2-aminobenzofurans. nih.gov It has been observed that electron-withdrawing substituents on the phenyl isocyanides tend to favor product formation. nih.gov

A plausible mechanism for this transformation involves the nucleophilic addition of the isocyanide to the Sc(OTf)₃-activated o-QM, followed by cyclization and subsequent isomerization to furnish the aromatic this compound. nih.gov

Table 1: Examples of Sc(OTf)₃-Mediated Synthesis of Benzofuran-2-amines nih.govmdpi.com

| Entry | o-Hydroxybenzhydryl Alcohol Substituent | Isocyanide | Product | Yield (%) |

| 1 | H | p-Nitrophenyl isocyanide | 3-Phenyl-N-(4-nitrophenyl)this compound | 93 |

| 2 | 4-Me | p-Nitrophenyl isocyanide | 5-Methyl-3-phenyl-N-(4-nitrophenyl)this compound | 84 |

| 3 | 4-Cl | p-Nitrophenyl isocyanide | 5-Chloro-3-phenyl-N-(4-nitrophenyl)this compound | 78 |

| 4 | H | p-Tolyl isocyanide | 3-Phenyl-N-(p-tolyl)this compound | 56 |

| 5 | H | tert-Butyl isocyanide | N-tert-Butyl-3-phenylthis compound | 85 |

Base-Promoted Michael Addition and Lactonization Cascades

Base-promoted reactions offer an alternative and often metal-free pathway to benzofuranone structures, which are precursors or related to benzofuran-2-amines. A notable example is the caesium carbonate-promoted cascade reaction involving Michael addition and subsequent lactonization. royalsocietypublishing.org This one-pot synthesis allows for the creation of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org

The reaction utilizes N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors, which react with various α,β-unsaturated carbonyl compounds. royalsocietypublishing.org Mechanistic studies suggest that the process begins with a Michael addition to form a tri-substituted acetic acid ethyl ester intermediate. royalsocietypublishing.org This intermediate then undergoes an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. royalsocietypublishing.org The choice of an appropriate base and solvent system is crucial for the success of the lactonization step, as the starting materials can be sensitive to harsh conditions. royalsocietypublishing.org

Another base-mediated approach involves the [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. rsc.org This metal-free method proceeds via a tandem nih.govnih.gov-sigmatropic rearrangement, leading to the direct synthesis of 2-aminobenzofuran derivatives. rsc.org This reaction is characterized by the one-pot cleavage of multiple bonds, including C-H, O-N, and two C-F bonds. rsc.org

Catalyst-Free Methodologies for Specific Derivatives

In certain cases, the synthesis of specific this compound derivatives can be achieved without the need for a catalyst. For instance, novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines have been synthesized through a one-pot reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. mdpi.comresearchgate.net This reaction proceeds with an 83% yield in the absence of any catalyst. mdpi.comresearchgate.net

Similarly, a catalyst-free method for the synthesis of benzofuran derivatives has been developed using a cascade reaction between nitroepoxides and salicylaldehydes. nih.govresearchgate.net While not directly producing benzofuran-2-amines, this methodology highlights the potential for catalyst-free approaches in constructing the core benzofuran ring system, which can then be further functionalized. The reaction is typically carried out using K₂CO₃ in DMF at elevated temperatures. nih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and developing new, more efficient strategies.

Proposed Reaction Mechanisms for Key Transformations

The synthesis of benzofuran-2-amines often involves multi-step cascade or domino reactions. For the Sc(OTf)₃-mediated [4+1] cycloaddition, the proposed mechanism initiates with the Lewis acid-catalyzed generation of an ortho-quinone methide (o-QM) from an o-hydroxybenzhydryl alcohol. nih.gov The isocyanide then acts as a nucleophile, attacking the o-QM. This is followed by a cyclization step and subsequent isomerization, which re-aromatizes the furan (B31954) ring to yield the final 2-aminobenzofuran product. nih.gov

In base-promoted syntheses, such as the reaction of N-substituted (ortho-hydroxy)aryl glycine esters with α,β-unsaturated carbonyls, the mechanism is believed to start with a Michael addition. royalsocietypublishing.org The base, such as caesium carbonate, facilitates the formation of an enolate from the glycine ester, which then adds to the Michael acceptor. nih.gov The resulting intermediate subsequently undergoes an intramolecular lactonization to form the benzofuran-2(3H)-one ring system. royalsocietypublishing.orgnih.gov

Role of Transition Metal Catalysis and Ligand Effects

Transition metals, particularly palladium, play a significant role in the synthesis of benzofuran derivatives, including precursors to benzofuran-2-amines. mdpi.comacs.org Palladium-catalyzed reactions, such as C-H functionalization and carbonylative cyclization, are powerful tools for constructing the benzofuran scaffold. mdpi.combeilstein-journals.org

The mechanism for palladium-catalyzed C-H arylation often proceeds through a Pd(II)/Pd(IV) cycle. mdpi.com The cycle typically begins with the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com Subsequent steps involve oxidative addition, reductive elimination, and catalyst regeneration. mdpi.com

Ligands are crucial in modulating the reactivity and selectivity of the transition metal catalyst. mit.edubeilstein-journals.org The electronic and steric properties of the ligand can influence the coordination environment of the metal center, thereby directing the outcome of the reaction. beilstein-journals.org For example, in palladium-catalyzed carbonylative cyclizations, the choice of ligand can control the regioselectivity, leading to different heterocyclic frameworks. beilstein-journals.org Electron-deficient phosphite (B83602) ligands can enhance the electrophilicity of the metal center, promoting specific coordination and reaction pathways. beilstein-journals.org The use of bulky, electron-rich phosphine (B1218219) ligands, in conjunction with palladium sources, has also been effective in amination reactions. mit.edu

Table 2: Influence of Ligands on Palladium-Catalyzed Reactions mdpi.com

| Ligand | Reaction Type | Product Yield (%) |

| P(o-tolyl)₃ | Heck Coupling/Carbonylation | - (Heck product only) |

| Johnphos | Heck Coupling/Carbonylation | - (Heck product only) |

| DPPF | Heck Coupling/Carbonylation | 55 |

| P(t-Bu)₃ | Heck Coupling/Carbonylation | 70 |

| Neoisopinocampheyldiphenylphosphine (NISPCDPP) | Heck Coupling/Carbonylation | 89 |

Stereochemical Control and Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest due to their potential pharmacological applications. semanticscholar.org

One approach to achieving stereochemical control is through the enantioselective reduction of prochiral ketones. For example, 2- and 3-bromoacetylbenzofurans can be reduced using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) to produce chiral bromohydrins. semanticscholar.orgresearchgate.net These bromohydrins can then be converted into the corresponding chiral epoxides, which serve as versatile intermediates. semanticscholar.orgresearchgate.net Nucleophilic opening of these epoxides with amines yields enantiomerically enriched (S)-1-(benzofuran-2- and -3-yl)-2-(alkylamino)ethanols. researchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related heterocyclic systems. Bifunctional catalysts, such as those derived from cinchona alkaloids, can be used to promote asymmetric Michael addition/lactonization cascades. scispace.com By carefully selecting the catalyst, it is possible to control the diastereoselectivity of the reaction, affording either syn or anti products with high enantiomeric excess. scispace.com The stereochemical outcome is rationalized by the formation of specific pre-transition state assemblies where the catalyst directs the approach of the nucleophile to the electrophile. scispace.com For instance, the combination of DPZ and a bifunctional chiral tertiary amine has been used for the enantioselective formal arylation of benzofuran-2(3H)-ones. researchgate.net

Optimization of Reaction Conditions and Process Scale-Up

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of solvent, the type and loading of catalysts, and the presence of specific additives can dramatically influence the reaction's efficiency, yield, and selectivity. Furthermore, for these compounds to be useful in broader applications, the transition from small-scale laboratory synthesis to gram-scale production is a critical step that requires specific strategies and considerations, particularly within an academic research environment.

Influence of Solvents, Catalysts, and Additives on Yield and Selectivity

The yield and selectivity in the synthesis of aminobenzofurans are profoundly affected by the interplay of solvents, catalysts, and additives. The optimization of these components is a cornerstone of developing efficient synthetic protocols.

Catalysts and Promoters: The choice of catalyst is often the most critical factor. In a novel approach to construct 2-aminobenzofurans via a [4 + 1] cycloaddition of ortho-quinone methides (o-QMs) with isocyanides, various promoters were tested. nih.gov While Brønsted acids like TsOH and TfOH gave low yields (18% and 15% respectively), Lewis acids proved more effective. nih.gov Scandium triflate (Sc(OTf)₃) emerged as a superior catalyst, significantly boosting the reaction yield. nih.govresearchgate.net Further optimization showed that increasing the catalyst loading of Sc(OTf)₃ could enhance the yield, with 0.1 mmol providing an 87% yield under optimal conditions. nih.gov

Palladium-based catalysts are also pivotal in synthesizing benzofuran derivatives. In the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with nitrogen-based nucleophiles, the catalytic system's choice is crucial. unicatt.it A combination of Pd₂(dba)₃ and the ligand dppf was found to be highly effective. unicatt.it Similarly, for C–H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold, palladium(II) acetate (B1210297) (Pd(OAc)₂) was used. mdpi.com The catalyst loading was optimized, with 5 mol% being sufficient for many substrates, though more demanding reactions required up to 10 mol%. mdpi.comchemrxiv.org

Copper catalysts have also been employed, particularly for N-arylation reactions of 3-amino-2-aroyl benzofurans, where a tunable, base- and ligand-free copper-catalyzed methodology was developed. figshare.com

Solvents: The reaction solvent plays a significant role in solubility, reaction rate, and product stability. In the Sc(OTf)₃-catalyzed synthesis of 2-aminobenzofurans, various solvents were screened. nih.gov Dichloromethane (CH₂Cl₂) and toluene (B28343) were found to be effective, with toluene ultimately being chosen for further optimization as it led to higher yields when combined with other optimal parameters. nih.govresearchgate.net

For the synthesis of 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles and 2-bromoacetophenones, a Cs₂CO₃/DMF system was identified as the ideal combination, allowing for rapid reaction times at room temperature. figshare.comkoreascience.kr DMF proved to be more efficient than other tested solvents like dichloromethane and acetonitrile (B52724). koreascience.kr In the Pd-catalyzed C–H arylation, solvents such as toluene and cyclopentyl methyl ether (CPME) were evaluated, with CPME providing superior results in combination with specific additives. mdpi.com

Additives: Additives can serve multiple purposes, from activating catalysts to trapping byproducts. In the Sc(OTf)₃-catalyzed reaction, the addition of 4 Å molecular sieves (MS) was found to improve the yield of the desired 2-aminobenzofuran product from 82% to 87%, likely by removing trace amounts of water. nih.gov

In the palladium-catalyzed C–H arylation of benzofuran-2-carboxamides, the choice of additive had a pronounced impact. mdpi.com While silver acetate (AgOAc) was used as an oxidant, the addition of a sodium acetate (NaOAc) co-additive significantly improved the reaction yield from 65% to 92% in the solvent CPME. mdpi.com This highlights how a combination of additives can work synergistically to enhance reaction efficiency.

The following tables summarize the optimization data from various studies.

| Entry | Promoter | Solvent | Additives | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TsOH | CH₂Cl₂ | None | Room Temp | 18 |

| 2 | TfOH | CH₂Cl₂ | None | Room Temp | 15 |

| 3 | Sc(OTf)₃ | CH₂Cl₂ | None | Room Temp | 82 |

| 4 | Sc(OTf)₃ | Toluene | None | Room Temp | 84 |

| 5 | Sc(OTf)₃ | Toluene | None | 0 | 85 |

| 6 | Sc(OTf)₃ | Toluene | 4 Å MS (50 mg) | 0 | 87 |

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | AgOAc (1.5) | None | Toluene | 65 |

| 2 | Pd(OAc)₂ (5) | AgOAc (1.5) | PivOH (0.2) | Toluene | 61 |

| 3 | Pd(OAc)₂ (5) | AgOAc (1.5) | NaOAc (1.0) | Toluene | 81 |

| 4 | Pd(OAc)₂ (5) | AgOAc (1.5) | NaOAc (1.0) | CPME | 92 |

Strategies for Gram-Scale Synthesis in Academic Settings

Scaling up a reaction from milligram to gram quantities presents unique challenges, including managing reaction exotherms, ensuring efficient mixing, and handling larger volumes of materials. Several synthetic protocols for aminobenzofuran derivatives have been successfully scaled up in academic labs, demonstrating their robustness and practical utility.

A notable example is the DMAP-mediated tandem cyclization reaction to produce 3-aminobenzofuran spiro-derivatives. nih.govresearchgate.net This reaction, involving ortho-hydroxy α-aminosulfones and either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid, was successfully scaled to the gram level. nih.govmdpi.comsemanticscholar.org The protocol's scalability establishes a stable platform for producing these complex scaffolds for further biological evaluation. nih.govresearchgate.net

Another scalable method is the Cs₂CO₃-mediated synthesis of 3-amino-2-aroyl benzofurans. figshare.com The reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones in DMF was found to be suitable for gram-scale synthesis, maintaining high efficiency and short reaction times even at a larger scale. figshare.com

Copper-catalyzed methodologies have also proven amenable to scale-up. A novel copper-catalyzed reaction to obtain trifluoroethyl-substituted benzofuran derivatives was successfully performed on a gram scale. acs.org Similarly, a one-pot synthesis involving o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst was also demonstrated on a larger scale, underscoring its potential for practical applications. acs.org The ability to perform these syntheses on a gram scale is crucial for enabling more extensive studies, such as in medicinal chemistry where larger quantities of a compound are often required. nih.govacs.org

Chemical Reactivity and Derivatization Strategies of the Benzofuran 2 Amine Core

Fundamental Reaction Pathways

The reactivity of benzofuran-2-amine is governed by the interplay between the electron-rich benzofuran (B130515) ring and the nucleophilic amine group. This allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can target the amine functionality or the benzofuran ring itself. While specific studies on the direct oxidation of the parent this compound are not extensively detailed in the provided results, general principles of benzofuran oxidation suggest that the C-2/C-3 double bond is susceptible to attack. Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by metalloporphyrins, such as Mn(III) porphyrins, proceeds via the formation of epoxides. mdpi.com These epoxides are key intermediates that can undergo further reactions, influenced by substituents and reaction conditions. mdpi.com In some cases, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives.

A related reaction involves the aerobic ring-opening of in situ formed 2-aminobenzofuran-3(2H)-ones, which are structurally related to this compound. This process, initiated by amines, involves C-H bond cleavage and hydroxylation to yield o-hydroxyaryl glyoxylamides in high yields. researchgate.net

Table 1: Examples of Oxidation Reactions on Benzofuran-Related Structures

| Starting Material | Reagent(s) | Product Type | Reference |

| Benzofuran | H₂O₂ / Mn(III) porphyrin | Epoxide (intermediate) | mdpi.com |

| 2-Aminobenzofuran-3(2H)-one | Air / Amine | o-Hydroxyaryl glyoxylamide | researchgate.net |

Reduction Reactions and Resulting Derivatives

Reduction of the this compound core can be directed at the furan (B31954) ring or can be part of a synthetic sequence starting from a precursor. For example, a metal-free method for the reduction of aromatic nitro compounds to their corresponding amines has been developed using B₂pin₂. doi.org This method was successfully applied to synthesize this compound from 2-nitrobenzofuran (B1220441) with a 73% yield. doi.org

The reduction of the furan ring itself in benzofuran derivatives typically yields the 2,3-dihydrobenzofuran, also known as coumaran. slideshare.net While not specific to this compound, the reduction of 2-benzylidene-3(2H)-benzofuranones with lithium aluminium hydride–aluminium chloride results in the corresponding 2-benzylbenzofurans. researchgate.net

Electrophilic Substitution Reactions on the Benzofuran Ring System

The benzofuran ring is considered an electron-rich heteroaromatic system, making it reactive towards electrophilic substitution. rsc.org Unlike its analogue indole (B1671886), where substitution preferentially occurs at C-3, benzofuran typically undergoes electrophilic substitution at the C-2 position. rsc.org This preference is attributed to the high electronegativity of the oxygen atom, which makes the ionic resonance structure with a negative charge at C-2 more significant. rsc.org

However, in this compound, the C-2 position is already substituted. The directing influence of the amine group, a powerful activating group, would be expected to strongly influence the position of further electrophilic attack. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring through resonance, facilitating attack by electrophiles. quora.com Therefore, electrophilic substitution would likely be directed to the C-3 position or to activated positions on the benzene (B151609) ring. For instance, Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan occurs at the C-2 position, but this highlights the reactivity of the furan ring. researchgate.net Halogenation, another key electrophilic substitution, is also a common modification, with bromination enhancing the reactivity of the benzofuran core for further functionalization.

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group at the C-2 position is a key site for nucleophilic reactions, serving as a handle for a wide array of derivatizations. As a nucleophile, the amine can attack various electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. quora.com These reactions are fundamental to building more complex molecular architectures based on the this compound core.

A common reaction is the formation of amides, sulfonamides, and imines. For example, 2-butylbenzofuran-5-amine (B8773008) reacts with methanesulfonyl chloride in the presence of triethylamine (B128534) to form the corresponding methanesulfonamide. google.com Similarly, the reaction of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine with various aldehydes leads to the formation of Schiff bases (imines). ijrpc.com These reactions underscore the nucleophilic character of the amine group and its utility in derivatization.

Functionalization and Modification at Specific Positions

The strategic modification of the this compound core is crucial for tuning its properties for various applications. The amine group at the C-2 position is a primary site for such modifications.

C-2 Position Derivatization via Amine Reactivity

The reactivity of the C-2 amine group is extensively utilized for the synthesis of diverse derivatives. This functionality allows for the introduction of a wide range of substituents, leading to compounds with varied structural and electronic properties.

One of the most common derivatization strategies is acylation to form amides. For instance, N-(quinolin-8-yl)benzofuran-2-carboxamides are synthesized from benzofuran-2-carboxylic acid and can undergo further C-H arylation, demonstrating a multi-step derivatization strategy that originates from the C-2 position. mdpi.com

Another important reaction is the formation of heterocyclic rings fused or attached to the benzofuran nucleus. The reaction of 2-acetylbenzofuran (B162037) with 2-aminobenzothiazole (B30445) forms an imine, N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine, which can be further cyclized to form azetidinone derivatives. researchgate.net Similarly, reaction of 2-bromoacetylbenzofuran with thiourea (B124793) yields 4-(benzofuran-2-yl)thiazol-2-amine, which can then be elaborated into more complex thiazolidinone structures. researchgate.net

The condensation of this compound derivatives with other reagents can also lead to novel heterocyclic systems. For example, 1-(1-benzofuran-2-yl-ethylidine)-4-substituted-thiosemicarbazides can be cyclized to form thiazole (B1198619) and thiazolidinone derivatives. koreascience.kr

Table 2: Examples of C-2 Amine Derivatization Reactions

| This compound Derivative | Reagent(s) | Product Type | Reference |

| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine | Acid Chlorides / Triethylamine | 4-Azetidinone derivative | researchgate.net |

| 2-Bromoacetylbenzofuran (precursor) | Thiourea | 4-(Benzofuran-2-yl)thiazol-2-amine | researchgate.net |

| 1-(1-Benzofuran-2-yl-ethylidine)-4-substituted-thiosemicarbazide | Chloroacetic acid | Thiazolidinone derivative | koreascience.kr |

| 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine | Aromatic Aldehydes | Schiff Base (Imine) | ijrpc.com |

Functionalization at C-3 and C-5 Positions of the Benzofuran Moiety

The C-3 and C-5 positions of the benzofuran ring are key sites for introducing structural diversity. The inherent reactivity of the benzofuran nucleus, akin to other electron-rich heterocycles like indole, dictates the preferred sites of electrophilic substitution.

The C-3 position of the benzofuran ring is analogous to the C-3 position of indole and is highly susceptible to electrophilic attack. wikipedia.org This reactivity has been exploited in various synthetic strategies. For instance, palladium-catalyzed C-H arylation has been effectively used to introduce a wide range of aryl and heteroaryl substituents at the C-3 position of benzofuran-2-carboxamides. chemrxiv.orgresearchgate.net This method offers a direct and efficient route to C-3 functionalized benzofurans. The reactivity at the C-3 position is generally higher than at other positions on the benzofuran ring for electrophilic substitution. researchgate.net However, the presence of directing groups can influence the site of functionalization. For example, using an 8-aminoquinoline (B160924) (8-AQ) directing group on the C-2 carboxamide facilitates palladium-catalyzed C-H arylation specifically at the C-3 position. chemrxiv.orgresearchgate.net

The C-5 position, being part of the benzene ring of the benzofuran system, is less reactive towards electrophilic substitution compared to the C-3 position. wikipedia.org Functionalization at this position typically requires specific strategies, often involving pre-functionalized starting materials or directed metalation reactions. In polyhalogenated benzofurans, selective cross-coupling reactions can be achieved by tuning the electronic properties of the substituents. For instance, in 3,5-dibromo-2-pyrone, a related oxygen heterocycle, the innate electronics favor reactivity at the C-3 position; however, this selectivity can be reversed. nih.gov While direct electrophilic attack on the C-5 position is less common, it can be achieved under conditions that deactivate the more reactive positions of the heterocyclic ring. wikipedia.org

| Position | Relative Reactivity | Common Reactions | Key Findings/Strategies |

|---|---|---|---|

| C-3 | High (prone to electrophilic attack) | Palladium-catalyzed C-H arylation, Electrophilic substitution | Use of directing groups like 8-aminoquinoline enhances selectivity for C-3 arylation. chemrxiv.orgresearchgate.net Generally more reactive than C-2 for functionalization. researchgate.net |

| C-5 | Lower (part of the benzene ring) | Cross-coupling of pre-halogenated substrates, Directed metalation | Functionalization often requires deactivation of more reactive sites or the use of specific directing groups. wikipedia.orgnih.gov |

Formation of Hybrid Heterocyclic Systems

The amino group of this compound is a key nucleophilic center that enables the construction of a wide array of hybrid heterocyclic systems. These hybrid molecules often exhibit enhanced or novel biological activities by combining the pharmacophoric features of different heterocyclic rings.

The synthesis of this compound hybrids with various nitrogen-containing heterocycles has been extensively explored.

Triazines: Benzofuran-triazine hybrids have been synthesized and evaluated for their biological activities. researchgate.net For example, a series of 2,4,6-tris(4-((2-(4-(benzofuran-2-yl)thiazol-2-yl)hydrazineylidene)methyl) phenoxy)-1,3,5-triazine derivatives have been prepared. rsc.org These star-shaped molecules demonstrate the versatility of the benzofuran core in creating complex molecular architectures. Another approach involves synthesizing novel benzofuran-triazine based compounds through conventional chemical reactions. researchgate.net

Pyrazoles: The conjugation of benzofuran with pyrazole (B372694) moieties has yielded compounds with significant biological potential. nih.gov For instance, new derivatives of biphenyl (B1667301) pyrazole-benzofuran hybrids have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov The synthesis typically involves the reaction of a benzofuran-2-carbohydrazide with a pyrazole-4-carboxaldehyde derivative. nih.gov

Thiazoles: Benzofuran-thiazole hybrids are another important class of compounds. Novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines have been synthesized in good yields through one-pot reactions. mdpi.com Additionally, fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles have been prepared and evaluated for their antimicrobial properties. nih.gov The synthesis of these hybrids often involves the cyclization of a precursor like pyrazoline-1-carbothioamide with halo-ketones. nih.gov

Beyond simple conjugation, the this compound core can be used to construct more complex, fused heterocyclic systems. These fused systems often have rigid structures that can lead to specific and potent interactions with biological targets.

An efficient method for the preparation of novel benzofuro-[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-ones has been described. clockss.org The key step in this synthesis is a Pictet-Spengler reaction of an intermediate 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes. clockss.org This reaction demonstrates the utility of the amino group on the benzofuran ring in facilitating complex cyclization reactions.

Another example is the synthesis of benzofuran fused 1-azaazulene derivatives. clockss.org This was achieved through a tandem intermolecular Suzuki coupling followed by an intramolecular Buchwald-Hartwig type coupling of 2-chloro-3-iodo-1-azaazulene with 2-hydroxyphenylboronic acid pinacolate. clockss.org The resulting tetracyclic heterocycle exhibits an 18π peripheral conjugated system. clockss.org

Structure Activity Relationship Sar Studies in Benzofuran 2 Amine Research

Principles of Molecular Design and Structural Modulations

The molecular design of novel therapeutic agents based on the benzofuran-2-amine scaffold begins with the recognition of this moiety as a key structural unit for biological activity. researchgate.net Its relative rigidity and the specific spatial arrangement of its heteroatoms make it an attractive starting point for drug discovery. The amino group at the C-2 position is a critical feature, serving not only as a key pharmacophoric element for target interaction but also as a versatile chemical handle for introducing a wide array of substituents.

Common structural modulation strategies employed in the development of this compound derivatives include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups onto the benzene portion of the scaffold can significantly alter the molecule's electronic and lipophilic properties. This is a common strategy to enhance binding affinity and selectivity for a target protein. mdpi.com

Substitution at the C-3 Position: Although the core is this compound, modifications at the adjacent C-3 position can impact the conformational preferences of the C-2 side chain and introduce additional points of interaction with a biological target. mdpi.com

These modulations are systematically explored to build a comprehensive understanding of the SAR, guiding the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Effects on Biological Activities (In Vitro Studies)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. In vitro studies are essential for elucidating these effects by systematically altering the molecule's structure and measuring the corresponding changes in biological response.

The electronic nature of substituents on the benzofuran (B130515) ring plays a critical role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, influencing key interactions such as pi-pi stacking and hydrogen bonds with the target protein.

For instance, in the development of P-glycoprotein (P-gp) inhibitors, it was found that substituents on the benzofuran ring are crucial for activity. researchgate.net Research has shown that the presence of electron-donating groups, such as two methoxy (B1213986) groups (a 3,4-dimethoxyphenyl substituent) at the 6-position of the 2-aminobenzofuran ring, plays a significant role in enhancing P-gp inhibitory activity. researchgate.net Similarly, in a study of benzofuran derivatives as selective SIRT2 inhibitors, researchers strategically placed an electron-donating methoxy group and an electron-withdrawing fluoro group at the 6-position to probe the SAR. mdpi.com This systematic approach helps to determine whether an increase or decrease in electron density on the scaffold is favorable for a specific biological outcome.

Steric hindrance and the conformational freedom of substituents are significant determinants of a molecule's biological activity. The size, shape, and position of a substituent can dictate how well the molecule fits into the binding site of a biological target.

In the context of 2-aminobenzofuran derivatives, steric factors have been shown to be important. For example, in the synthesis of these compounds, high steric hindrance at the ortho-position of a precursor benzyl (B1604629) alcohol was found to decrease the reaction yield, highlighting the sensitivity of the scaffold to bulky groups in certain positions. nih.gov In SAR studies of P-gp inhibitors, the substitution pattern on the C-2 amine linker was explored. A derivative featuring an N,N-diethylaminoethyl group attached to an O-alkyl linker was identified as a potent P-gp inhibitor, suggesting that the size and conformation of this side chain are critical for optimal activity. researchgate.net Comparing derivatives with different alkyl groups (e.g., methyl vs. ethyl) on the amine or elsewhere can reveal specific steric requirements of the target's binding pocket.

The following table summarizes the impact of different substituents on the P-gp inhibitory activity of this compound derivatives based on qualitative SAR findings.

| Compound ID | Key Structural Feature | Position of Substitution | Observed P-gp Inhibitory Activity |

| Lead Scaffold | This compound | - | Baseline Activity |

| Compound A | 3,4-dimethoxyphenyl | 6-position | Crucial for influencing activity researchgate.net |

| Compound 115 | N,N-diethylaminoethyl group on O-alkyl linker | C-2 amine side chain | Identified as a most potent inhibitor researchgate.net |

| Compound 43 | (Undisclosed structure) | (Undisclosed) | The most potent compound, 3.6-fold stronger than verapamil (B1683045) researchgate.net |

This compound as a Core Scaffold for Lead Compound Identification

The this compound framework has proven to be a prolific "core scaffold" for the identification of lead compounds against a variety of diseases. nih.gov A lead compound is a chemical starting point for drug design and development. The diverse biological activities associated with this scaffold underscore its importance in medicinal chemistry. nih.govresearchgate.net

Derivatives of 2-aminobenzofuran have demonstrated significant potential as:

P-glycoprotein (P-gp) Inhibitors: Certain derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump. researchgate.net

Antifungal Agents: The scaffold has been utilized to develop compounds with activity against fungal pathogens. nih.gov

Anticancer Agents: this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines and as tubulin polymerization inhibitors. nih.gov

Antiarrhythmic Agents: Some amino-benzofurans have shown potential for treating cardiac arrhythmias. medcraveonline.com

The ability of this single core structure to serve as a foundation for developing inhibitors for such diverse targets highlights its versatility and value as a privileged scaffold in the quest for new medicines. nih.govresearchgate.net

Rational Design of Derivatives Based on SAR Insights

The ultimate goal of SAR studies is to enable the rational design of new molecules with enhanced efficacy, selectivity, and drug-like properties. The insights gained from systematic structural modifications provide a roadmap for targeted chemical synthesis.

For example, the discovery that 3,4-dimethoxyphenyl substituents at the 6-position of the 2-aminobenzofuran ring are critical for P-gp inhibition provides a clear direction for further optimization. researchgate.net A medicinal chemist could rationally design a new series of compounds exploring:

Different alkoxy groups (e.g., ethoxy, propoxy) at the 3- and 4-positions of the phenyl ring to fine-tune lipophilicity and binding.

The placement of these substituents at other positions on the benzofuran core to probe for new interactions.

Bioisosteric replacement of the methoxy groups to improve metabolic stability or other pharmaceutical properties.

Furthermore, the identification of an N,N-diethylaminoethyl side chain as optimal for P-gp inhibition guides modifications of the C-2 amine. researchgate.net Subsequent designs might involve synthesizing analogs with constrained ring systems (e.g., piperidine, morpholine) to reduce conformational flexibility and potentially increase binding affinity. Computational tools, such as molecular docking, can be used in concert with SAR data to visualize how newly designed derivatives might fit into a target's binding site, helping to prioritize the synthesis of the most promising compounds. nih.govresearchgate.net This iterative process of design, synthesis, and testing, all guided by SAR, is fundamental to modern drug discovery.

Theoretical and Computational Chemistry Studies of Benzofuran 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. For benzofuran-2-amine and its derivatives, these computational methods, particularly Density Functional Theory (DFT), provide valuable insights that complement experimental findings and guide the design of new molecules with desired characteristics.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. frontiersin.org DFT calculations, often employing hybrid functionals like B3LYP and CAM-B3LYP with various basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, including bond lengths and angles. rsc.orgphyschemres.org These calculations have been applied to various benzofuran (B130515) derivatives to understand their structural parameters. rsc.orgphyschemres.orgmaterialsciencejournal.org For instance, studies on related benzofuran structures have shown good agreement between DFT-predicted geometries and experimental data from X-ray crystallography, validating the accuracy of the theoretical models. physchemres.orgiucr.org

Natural Bond Orbital (NBO) analysis, another feature of DFT studies, is used to investigate hyperconjugative interactions within the molecule. rsc.org This analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the molecule's stability and electronic communication between different parts of the structure.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide insights into a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity and polarizability. jetir.orgscirp.orgresearchgate.net

For benzofuran derivatives, the HOMO-LUMO gap is calculated to predict their reactivity. jetir.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. researchgate.net These calculations are instrumental in predicting the sites of electrophilic and nucleophilic attacks. iucr.org Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. rsc.orgscirp.org For example, a lower chemical hardness and higher softness indicate greater reactivity. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.646 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. scirp.org |

| LUMO Energy | -1.816 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 eV | Indicates chemical reactivity and stability. scirp.org |

Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution on a molecule's surface. iucr.orgjetir.org It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity towards electrophilic and nucleophilic species. iucr.orgjetir.org

The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). iucr.orgmdpi.com For benzofuran derivatives, MEP analysis can predict the most probable sites for electrophilic attack (electron-rich regions) and nucleophilic attack (electron-poor regions). iucr.org For example, in many benzofuran structures, the oxygen atom of the benzofuran ring and the nitrogen atom of an amine group are often identified as negative potential regions, making them susceptible to interactions with electrophiles. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein. These methods are instrumental in drug discovery and development for predicting the binding affinity and mode of action of potential drug candidates.

Prediction of Ligand-Target Interactions with Biological Macromolecules (In Vitro Context)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net This technique is widely used to screen virtual libraries of compounds against a specific biological target and to understand the key interactions that stabilize the ligand-receptor complex. brieflands.comajrconline.org For benzofuran derivatives, docking studies have been performed against various protein targets to predict their potential biological activities, such as antimicrobial, anticancer, and antitubercular effects. researchgate.netbrieflands.comajrconline.org

The results of docking studies are often expressed as a binding energy or a docking score, where a more negative value generally indicates a more favorable binding interaction. mdpi.com These studies can identify specific amino acid residues in the active site of the protein that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. rsc.orgajrconline.org For example, docking studies of benzofuran derivatives have revealed key hydrogen bonding interactions with amino acid residues like arginine and lysine (B10760008) in certain protein targets. ajrconline.org

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Anaplastic lymphoma kinase (ALK) | -9.925 | VAL A: 1130, ALA A: 1148, GLY A: 1201, ASP A: 1203, GLU A: 1210, LEU A: 1256, PRO A: 1260. mdpi.com |

| Pim-1 kinase | - | Lys67, Glu89, Asp186, Phe187. tandfonline.com |

| NarL protein | - | Asp16. nih.gov |

Conformational Analysis and Binding Mode Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com Understanding the preferred conformation of a ligand is crucial for predicting its binding mode within a protein's active site. Computational methods can be used to explore the conformational space of a molecule and identify low-energy conformations that are likely to be biologically active. mdpi.com

For this compound and its derivatives, conformational analysis helps in understanding how the molecule fits into the binding pocket of a target protein. mdpi.comnih.gov The prediction of the binding mode involves identifying the specific orientation and conformation of the ligand within the active site that maximizes favorable interactions and minimizes unfavorable ones. This information is critical for structure-activity relationship (SAR) studies, where the goal is to understand how changes in the molecular structure affect biological activity. rsc.org By predicting the binding mode, researchers can rationally design new derivatives with improved potency and selectivity. eurjchem.com

Mechanistic Elucidation through Computational Approaches

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving benzofuran scaffolds. By modeling molecular structures, energies, and interactions, researchers can gain insights into reaction pathways and the fleeting moments of chemical transformation that are often difficult or impossible to observe experimentally. mit.edu Methods such as Density Functional Theory (DFT) provide a framework for studying potential energy surfaces, offering a window into reaction pathways and the structures of high-energy transition states. numberanalytics.com

Transition State Analysis of Chemical Reactions

The transition state is a critical, high-energy configuration along a reaction coordinate that represents the "point of no return" in a chemical transformation. mit.edu Its structure and energy determine the kinetic feasibility and rate of a reaction. Computational methods are uniquely suited to characterize these ephemeral structures, which exist for only femtoseconds. mit.edu

In the context of benzofuran chemistry, transition state analysis helps to understand selectivity and reactivity. For instance, in reactions involving multiple potential pathways, such as the functionalization of the benzofuran core, computational analysis can identify the lowest energy transition state, thereby predicting the major product. mit.eduresearchgate.net

A key area of study involves cycloaddition and cyclization reactions to form the benzofuran ring itself. DFT computational studies have been instrumental in explaining the selective 6-endo-dig cyclization during the synthesis of related heterocyclic compounds like coumarins, providing a model for understanding similar formations of benzofurans. beilstein-journals.org In the C-H arylation of benzofuran-2-carboxamides, the proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, involving a palladacycle intermediate. Computational modeling of such intermediates and the subsequent transition states is crucial for rationalizing the observed reactivity and for the future design of more efficient catalysts. mdpi.com

An example of computational investigation into reaction mechanisms is the study of the aerobic ring-opening of 2-aminobenzofuran-3(2H)-ones, which are formed in situ from hemiacetals and various amines. rsc.org This reaction proceeds via an α-carbonyl-stabilized carbanion intermediate resulting from C-H bond cleavage. rsc.org Computational studies can model the transition state of this C-H cleavage and the subsequent steps, explaining how the amine acts as both a Lewis base and a reductant to facilitate the transformation under mild, atmospheric conditions. rsc.orgresearchgate.net

Table 1: Representative Data from Transition State Analysis of a Model Benzofuran Reaction

| Parameter | Value | Description |

| Reaction | C-H Bond Hydroxylation | A model reaction analogous to processes involving benzofuran derivatives. researchgate.net |

| Computational Method | Density Functional Theory (DFT) | A common method for calculating electronic structure and reaction energies. numberanalytics.com |

| Key Intermediate | α-peroxo ketone | A common intermediate identified in both C-C cleavage and C-H hydroxylation pathways. researchgate.net |

| Transition State Energy | Variable | The energy barrier that must be overcome for the reaction to proceed; its value dictates reaction rate. |

| Key Finding | Peroxide Fate Dictates Selectivity | The ultimate product is determined by the reaction pathway taken by the key peroxide intermediate. researchgate.net |

This table is illustrative, based on findings from analogous ketone oxidation reactions studied computationally. researchgate.net

Computational Studies of Reaction Pathways

Beyond identifying single transition states, computational chemistry allows for the mapping of entire reaction pathways, or potential energy surfaces. This provides a comprehensive view of a reaction, including all intermediates, transition states, and the energetic relationships between them. numberanalytics.com

For benzofuran derivatives, computational studies have been used to elucidate complex, multi-step reaction mechanisms. For example, in the Rh(III)-catalyzed synthesis of benzofuran frameworks, experimental and computational studies revealed two distinct, solvent-controlled reaction pathways. researchgate.net In low-polarity solvents, the reaction proceeds through a Rh(III)-Rh(I)-Rh(III) pathway, while in high-polarity solvents, a Rh(III)-Rh(V)-Rh(III) pathway is favored. researchgate.net These computational insights are critical for controlling the chemoselectivity of the reaction to yield either benzofuran or chalcone (B49325) frameworks. researchgate.net

Similarly, the mechanism of radical reactions to form 3-substituted benzofurans has been elucidated using a combination of control experiments and computational methods. researchgate.netnih.gov These studies showed that heteroatom anions can act as super-electron-donors, initiating a single-electron-transfer (SET) process with a 2-iodophenyl allenyl ether substrate to trigger the radical cascade and cyclization. nih.gov

Theoretical calculations have also been applied to understand the regioselectivity of reactions on the benzofuran ring. In the catalytic reduction of 2,3-disubstituted benzofurans, DFT calculations of local electrophilicity (ωk), based on Pearson's hard and soft acids and bases (HSAB) principle, successfully explained the observed selectivity of the reduction at the olefinic carbons of the furan (B31954) ring. mdpi.com

A novel approach to synthesizing 2-aminobenzofurans involves a formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov Computational studies can be employed to model the reaction pathway, confirming the role of the Lewis acid catalyst (Sc(OTf)₃) and explaining the observation that electron-withdrawing substituents on the isocyanide reactant lead to higher yields. nih.gov

Table 2: Computationally Investigated Reaction Pathways for Benzofuran Synthesis

| Reaction Type | Key Computational Insight | Reference |

| Rh(III)-Catalyzed C-H Functionalization | Revealed two switchable, solvent-controlled pathways (RhIII-RhI-RhIII vs. RhIII-RhV-RhIII). | researchgate.net |

| Radical-Initiated Cyclization | Confirmed a single-electron-transfer (SET) mechanism initiated by heteroatom anions. | researchgate.netnih.gov |

| Catalytic Reduction | Local electrophilicity calculations explained the regioselectivity of hydrogenation. | mdpi.com |

| [4+1] Cycloaddition | Elucidates the role of the catalyst and substituent electronic effects on reaction efficiency. | nih.gov |

Research Applications of Benzofuran 2 Amine in Chemical Biology and Materials Science

Biological Activity Research (In Vitro Focus)

Anticancer Activity Research: Mechanistic Insights into Cell Proliferation Inhibition

Derivatives based on the benzofuran-2-amine structure have been extensively investigated for their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov The anticancer effects of these compounds are often attributed to their capacity to interfere with fundamental cellular processes required for tumor progression, including DNA replication, cell division, and survival signaling pathways. nih.gov Research indicates that modifications to the benzofuran (B130515) core, such as the introduction of specific functional groups or halogen atoms, can significantly enhance cytotoxic activity. mdpi.commdpi.com

While the direct inhibition of DNA synthesis in mammalian cancer cells by this compound derivatives is not as extensively documented as other mechanisms, the broader class of benzofurans has been shown to interfere with DNA-related processes. A key mechanism identified, particularly in the context of antimicrobial activity, is the inhibition of DNA gyrase. researchgate.nettandfonline.com DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication by introducing negative supercoils into DNA. researchgate.net

For instance, certain benzofuran-pyrazole hybrids have been shown to be potent inhibitors of E. coli DNA gyrase B. researchgate.net One such compound demonstrated an IC₅₀ value of 9.80 µM, which is comparable to the standard antibiotic ciprofloxacin. researchgate.net Similarly, other studies have identified benzofuran derivatives that inhibit Mycobacterium tuberculosis DNA gyrase B, highlighting their potential as antitubercular agents. tandfonline.com Another enzyme in nucleotide synthesis, dihydrofolate reductase (DHFR), which is essential for producing precursors for DNA synthesis, has also been identified as a target for some benzofuran derivatives, contributing to their antimicrobial effects. researchgate.net

Although these findings are primarily in microbial systems, they underscore the potential of the benzofuran scaffold to interact with enzymes central to DNA replication. Research has also shown that some benzofuran derivatives can induce cell cycle arrest at the S and G2/M phases in cancer cells, which is suggestive of an impact on DNA synthesis or the cellular response to DNA damage. mdpi.com

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comrsc.org This has been observed across a variety of human cancer cell lines. The apoptotic process initiated by these compounds often involves multiple cellular pathways, including the activation of caspases and disruption of mitochondrial function. rsc.orgresearchgate.net

For example, a novel derivative, 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate (B1210297) (ACDB), was found to induce apoptosis in human chondrosarcoma cells by triggering endoplasmic reticulum (ER) stress and mitochondrial dysfunction. rsc.org This process was characterized by the release of cytochrome C and subsequent activation of caspase-3. rsc.org Other studies have shown that benzofuran derivatives can induce apoptosis in leukemia, lung, and breast cancer cells. researchgate.netekb.egmdpi.com The mechanism often involves the activation of key apoptotic proteins like caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.netmdpi.comfrontiersin.org

| Derivative Type / Compound | Cancer Cell Line(s) | Key Apoptotic Events Observed (In Vitro) | Reference(s) |

| 1-(1-Benzofuran-2-yl)ethylamine analog | K562 (Leukemia) | Increased Reactive Oxygen Species (ROS), induction of apoptosis. | researchgate.net |

| 2-Benzoylbenzofuran derivative (Compound 18) | A549 (Lung) | Significant induction of apoptosis. | ekb.eg |

| ACDB | Chondrosarcoma (JJ012, SW1353) | ER stress, mitochondrial dysfunction, cytochrome C release, caspase-3 activation. | rsc.org |

| Cyanobenzofuran hybrid (Compound 11) | HePG2, HCT-116, MCF-7, PC3, HeLa | Induction of apoptosis, 7.3-fold increase in caspase-3. | researchgate.net |

| Benzofuran-isatin conjugate (Compound 5d) | SW-620, HT-29 (Colorectal) | Induction of apoptosis. | researchgate.net |

| Benfur (Benzofuran lignan (B3055560) derivative) | Jurkat (T-cell leukemia), HeLa (Cervical), MCF-7 (Breast) | PARP cleavage, p53-dependent apoptosis. | mdpi.com |

This compound derivatives have been shown to interfere with critical signaling pathways that cancer cells rely on for their growth, survival, and proliferation. By inhibiting key proteins in these cascades, such as receptor tyrosine kinases and downstream effectors, these compounds can effectively halt tumor progression.

One of the well-studied targets is the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. researchgate.net Certain cyanobenzofuran hybrids have demonstrated significant inhibitory activity against EGFR tyrosine kinase, with IC₅₀ values as low as 0.81 µM, comparable to the reference drug gefitinib. researchgate.net The PI3K/Akt/mTOR pathway, another crucial signaling axis for cell growth, has also been identified as a target. Specific benzofuran derivatives have been shown to suppress the phosphorylation and activation of key components of this pathway, including Akt, mTOR, and p70S6K, in breast cancer cells. frontiersin.org Furthermore, research has implicated benzofuran derivatives in the modulation of the p53 tumor suppressor pathway and the inhibition of the pro-survival transcription factor NF-κB. mdpi.commdpi.com

| Derivative / Compound | Target Pathway | Cancer Cell Line(s) | Key Findings (In Vitro) | Reference(s) |

| Benzofuran derivative (Compound 25) | PI3K/Akt/mTOR | MCF-7 (Breast) | Effective suppression of p-Akt, p-mTOR, p-p70S6K, and p-4E-BP1 expression. | frontiersin.org |

| Cyanobenzofuran hybrid (Compound 11) | EGFR | Various | IC₅₀ of 0.81 µM for EGFR tyrosine kinase inhibition. | researchgate.net |

| Benfur (Benzofuran lignan derivative) | p53 pathway, NF-κB | Jurkat (T-cell leukemia) | Induces cell death through a p53-dependent pathway and partially via NF-κB inhibition. | mdpi.com |

| Benzene-sulfonamide-based benzofuran (Compound 4) | HIF-1 | HCT116 (Colon) | Inhibition of both p53-null and p53-wild-type cells via the HIF-1 pathway. | mdpi.com |

| 2-Benzoylbenzofuran derivative (6d) | VEGFR-2 | Various | Potent inhibition of VEGFR-2 kinase with an IC₅₀ of 1.00 x 10⁻³ µM. | rsc.org |

A significant mechanism of anticancer action for many benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govmdpi.comfrontiersin.org Microtubules are essential for forming the mitotic spindle, a structure necessary for chromosome segregation during cell division. By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis. mdpi.commdpi.com

A variety of 2-amino-3-aroylbenzo[b]furan derivatives have been synthesized and shown to be highly potent tubulin polymerization inhibitors. nih.gov For instance, compound 10h, a 2-amino-3-aroylbenzo[b]furan derivative, exhibited an IC₅₀ value of 0.56 µM for tubulin polymerization inhibition, which was twice as potent as the well-known agent Combretastatin A-4 (CA-4). frontiersin.org Other studies have identified 2-aroyl benzofuran-based hydroxamic acids as potent antimicrotubule agents, with some compounds showing IC₅₀ values for tubulin assembly inhibition as low as 0.42 µM.

| Derivative Type / Compound | Cancer Cell Line(s) | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative Activity (IC₅₀/GI₅₀ in µM) | Reference(s) |

| Dihydrobenzofuran lignan (2b) | 60 human tumor lines | 13 ± 1 | Average GI₅₀: 0.3 µM | mdpi.com |

| 2-Aroyl Benzofuran Hydroxamic Acid (6c) | HeLa, HT-29, MDA-MB-231, etc. | 0.42 | 0.002-0.015 (vs. various cell lines) | |

| 2-Aroyl Benzofuran Hydroxamic Acid (11e) | HeLa, HT-29, MDA-MB-231, etc. | 0.42 | 0.005-0.076 (vs. various cell lines) | |

| 2-Amino-3-aroylbenzo[b]furan (10h) | L1210, Molt/4, CEM, HeLa, etc. | 0.56 | 0.002-0.004 (vs. various cell lines) | frontiersin.org |

| Benzofuran-pyrazole hybrid (83c) | HT29 (Colon) | Arrested cell cycle at G2/M phase. | Potent antiproliferative activity. | frontiersin.org |

| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Various | Effective inhibition of tubulin polymerization. | Potent antiproliferative activity at nanomolar concentrations. | nih.govmdpi.com |

Antimicrobial and Antifungal Activity Research (In Vitro)

The benzofuran scaffold is a versatile pharmacophore that also serves as a basis for developing new antimicrobial and antifungal agents, addressing the critical issue of growing drug resistance. mdpi.com Derivatives of this compound have demonstrated efficacy against a range of pathogenic bacteria and fungi.

The mechanisms underlying this activity include the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and metabolism. researchgate.netresearchgate.net In vitro studies have evaluated the minimum inhibitory concentration (MIC) and inhibition zones for various benzofuran derivatives against clinically relevant pathogens. For example, certain benzofuran-pyrimidine hybrids have shown considerable activity against bacterial strains like Bacillus subtilis and Escherichia coli. In the antifungal domain, benzofuran-triazole hybrids and other derivatives have exhibited potent activity against species such as Candida albicans, Aspergillus niger, and Trichophyton rubrum, in some cases superior to standard drugs like fluconazole.

Table: In Vitro Antibacterial Activity of Benzofuran Derivatives

| Derivative Type | Bacterial Strain(s) | Activity Measurement | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzofuran-pyrazole hybrid (Compound 9) | E. coli | IC₅₀ (DNA Gyrase B) | 9.80 µM | researchgate.net |

| Benzofuran-pyrimidine hybrid (4c) | B. subtilis, E. coli, P. aeruginosa | MIC (µg/mL) | 11.22, 6.64, 8.41 respectively | |

| Benzofuran-pyrimidine hybrid (6a) | B. subtilis, E. coli, P. aeruginosa | MIC (µg/mL) | 7.43, 8.44, 9.12 respectively | |

| 1-(Thiazol-2-yl)pyrazoline derivative (19) | S. aureus, E. coli | Inhibition Zone (mm) | Good activity vs. Gram-positive (20 mm), excellent vs. Gram-negative (25 mm). |

Table: In Vitro Antifungal Activity of Benzofuran Derivatives